![molecular formula C10H14O5 B1661123 Diethyl 2-formyl-1,1-cyclopropanedicarboxylate CAS No. 882-85-9](/img/structure/B1661123.png)
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Overview
Description
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate (DEFC) is a bicyclic compound with a cyclopropane ring and a formyl group. It has a molecular formula of C10H14O5 and an average mass of 214.215 Da .
Molecular Structure Analysis
The DEFC molecule contains a total of 29 bonds. There are 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 three-membered ring, 2 esters (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of DEFC, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results. Its molecular weight is 214.21 g/mol.Scientific Research Applications
Synthesis of α-Pyrones
Diethyl 2-formylcyclopropane-1,1-dicarboxylate: is utilized in the synthesis of α-pyrones . α-Pyrones are important heterocyclic compounds that serve as core structures in various natural products and pharmaceuticals. The compound’s reactivity allows for the formation of α-pyrones through a series of organic transformations, which are valuable in medicinal chemistry for their biological activities.
Ring-Opening Addition Reactions
This compound participates in ring-opening addition reactions with nucleophilic reagents . Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler ones. The ring strain in the cyclopropane moiety of the compound makes it a suitable candidate for these types of reactions.
Preparation of α-Diazo-β-Ketoesters
Diethyl 2-formylcyclopropane-1,1-dicarboxylate: may be used in the preparation of α-diazo-β-ketoesters . These intermediates are versatile in synthetic chemistry and can lead to a variety of products, including cyclopropanes, cycloheptenes, and even ylides, depending on the reaction conditions.
Safety and Hazards
properties
IUPAC Name |
diethyl 2-formylcyclopropane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAEDWMBJEXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336432 | |
Record name | Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
CAS RN |
882-85-9 | |
Record name | Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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